

Commercial Suppliers and Technical Guide for Enasidenib-d6

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Enasidenib-d6	
Cat. No.:	B15137361	Get Quote

For researchers, scientists, and drug development professionals, obtaining high-quality, well-characterized stable isotope-labeled compounds is crucial for accurate and reliable experimental results. This in-depth technical guide provides an overview of commercial suppliers of **Enasidenib-d6**, a deuterated analog of the isocitrate dehydrogenase 2 (IDH2) inhibitor Enasidenib, and outlines key technical information relevant to its use in research and development.

Introduction to Enasidenib and its Deuterated Analog

Enasidenib is a targeted therapy approved for the treatment of relapsed or refractory acute myeloid leukemia (AML) with specific mutations in the IDH2 gene. It functions by inhibiting the mutant IDH2 enzyme, leading to a decrease in the oncometabolite 2-hydroxyglutarate (2-HG) and inducing myeloid differentiation. **Enasidenib-d6** is a stable isotope-labeled version of Enasidenib where six hydrogen atoms have been replaced with deuterium. This isotopic substitution makes it a valuable tool for a variety of research applications, particularly in pharmacokinetic and metabolic studies.

Commercial Suppliers of Enasidenib-d6

The primary commercial supplier identified for **Enasidenib-d6** is MedchemExpress. Below is a summary of the available product information.



Supplier	Product	Catalog	CAS	Molecular	Molecular
	Name	Number	Number	Formula	Weight
MedchemExp ress	Enasidenib- d6	HY-18690S	2095569-76- 7	C19H11D6F6N 7O	479.41

Note: While other suppliers for the non-deuterated Enasidenib exist, such as AdooQ Bioscience and Cayman Chemical, MedchemExpress is the specifically identified commercial source for **Enasidenib-d6**.

Technical Specifications and Data Purity and Isotopic Enrichment

For any research application, the purity and isotopic enrichment of a stable isotope-labeled compound are critical parameters. While a specific certificate of analysis for **Enasidenib-d6** from MedchemExpress was not publicly available, a representative certificate of analysis for their non-deuterated Enasidenib (HY-18690) indicates a purity of 99.90% as determined by LCMS.[1] Researchers should request a lot-specific certificate of analysis for **Enasidenib-d6** upon inquiry or purchase to obtain precise data on its chemical purity and, importantly, its isotopic enrichment. Isotopic enrichment is typically determined by mass spectrometry and indicates the percentage of the deuterated compound relative to the unlabeled and other partially labeled species.

Solubility

Based on the data for the non-deuterated form, Enasidenib exhibits solubility in DMSO.[2] It is expected that **Enasidenib-d6** will have similar solubility characteristics.

Solvent	Maximum Concentration (mg/mL)	Maximum Concentration (mM)
DMSO	91.67	193.65
Ethanol	100.0	211.25

Data for non-deuterated Enasidenib from MedKoo Biosciences.[2]



Experimental Applications and Protocols

The primary application of **Enasidenib-d6** is as an internal standard in quantitative bioanalytical assays, such as liquid chromatography-mass spectrometry (LC-MS), for the accurate measurement of Enasidenib concentrations in biological matrices (e.g., plasma, tissues). The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry as it corrects for matrix effects and variations in sample processing and instrument response.

General Protocol for a Pharmacokinetic Study using LC-MS/MS

Below is a generalized workflow for a pharmacokinetic study of Enasidenib in a preclinical model, utilizing **Enasidenib-d6** as an internal standard.



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Fig. 1: Workflow for a preclinical pharmacokinetic study of Enasidenib.

A validated UPLC-MS/MS method for the determination of Enasidenib in rat plasma has been published.[3] This method utilizes diazepam as an internal standard; however, for enhanced accuracy, **Enasidenib-d6** would be the preferred internal standard. The published method monitors the mass transition pairs of m/z 474.2 → 456.1 and m/z 474.2 → 267.0 for Enasidenib under positive ion electrospray ionization (ESI) conditions.[3] For **Enasidenib-d6**, the precursor ion would be shifted to approximately m/z 480.2, and appropriate product ions would need to be determined through infusion experiments.

Signaling Pathway of Enasidenib



Enasidenib targets the mutant IDH2 enzyme, which plays a crucial role in the metabolic reprogramming of cancer cells. The following diagram illustrates the simplified signaling pathway affected by Enasidenib.

Fig. 2: Simplified signaling pathway of mutant IDH2 and the action of Enasidenib.

In conclusion, **Enasidenib-d6** is a critical research tool for the accurate quantification of Enasidenib. Researchers should source this compound from reputable suppliers like MedchemExpress and always obtain a lot-specific certificate of analysis to ensure the quality and reliability of their experimental data. The provided experimental workflow and signaling pathway diagrams serve as a foundational guide for professionals in the field of drug development and cancer research.

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- To cite this document: BenchChem. [Commercial Suppliers and Technical Guide for Enasidenib-d6]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15137361#commercial-suppliers-of-enasidenib-d6]

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